molecular formula C8H15NO2 B15128517 {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine

{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine

Cat. No.: B15128517
M. Wt: 157.21 g/mol
InChI Key: VWJAKVVCEHGTBD-UHFFFAOYSA-N
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Description

{2,7-Dioxaspiro[44]nonan-3-yl}methanamine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure, which includes a spiro linkage between two oxygen atoms and a nitrogen-containing methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a diol with an amine in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a corresponding amide or other oxidized forms.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The methanamine group can form hydrogen bonds and electrostatic interactions, contributing to its activity.

Comparison with Similar Compounds

  • {2,6-Dioxaspiro[3.3]heptan-4-yl}methanamine
  • {3,7-Dioxaspiro[5.5]undecan-4-yl}methanamine

Uniqueness: {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,7-dioxaspiro[4.4]nonan-3-ylmethanamine

InChI

InChI=1S/C8H15NO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6,9H2

InChI Key

VWJAKVVCEHGTBD-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(OC2)CN

Origin of Product

United States

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